2-[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-[(2Z)-4-(pyridin-4-yl)-1,3-thiazol-2(3H)-ylidene]acetamide
Description
This compound features a pyridazinone core substituted with a 2-fluoro-4-methoxyphenyl group at position 3, linked via an acetamide bridge to a (2Z)-4-(pyridin-4-yl)-1,3-thiazol-2(3H)-ylidene moiety. The fluorine atom and methoxy group on the phenyl ring enhance electronic effects and solubility, while the pyridinyl-thiazole system may facilitate interactions with biological targets such as kinases or receptors .
Properties
IUPAC Name |
2-[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1-yl]-N-(4-pyridin-4-yl-1,3-thiazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16FN5O3S/c1-30-14-2-3-15(16(22)10-14)17-4-5-20(29)27(26-17)11-19(28)25-21-24-18(12-31-21)13-6-8-23-9-7-13/h2-10,12H,11H2,1H3,(H,24,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWQRFWGHVQWNHJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)NC3=NC(=CS3)C4=CC=NC=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16FN5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-[(2Z)-4-(pyridin-4-yl)-1,3-thiazol-2(3H)-ylidene]acetamide typically involves multi-step organic reactions. The process begins with the preparation of the key intermediates, such as the fluorinated aromatic ring and the pyridazinone core. These intermediates are then coupled under specific reaction conditions, often involving catalysts and solvents to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This might involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
2-[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-[(2Z)-4-(pyridin-4-yl)-1,3-thiazol-2(3H)-ylidene]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the pyridazinone ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures, pressures, and pH levels to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield oxides of the pyridazinone ring, while substitution reactions could introduce new functional groups onto the aromatic rings.
Scientific Research Applications
2-[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-[(2Z)-4-(pyridin-4-yl)-1,3-thiazol-2(3H)-ylidene]acetamide has several scientific research applications:
Chemistry: It is studied for its unique reactivity and potential as a building block for more complex molecules.
Biology: The compound’s biological activities are of interest, particularly its interactions with various biological targets.
Medicine: Research is ongoing to explore its potential therapeutic effects, including its use as a lead compound for drug development.
Industry: Its chemical properties make it a candidate for use in various industrial applications, such as in the synthesis of advanced materials.
Mechanism of Action
The mechanism by which 2-[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-[(2Z)-4-(pyridin-4-yl)-1,3-thiazol-2(3H)-ylidene]acetamide exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets are subjects of ongoing research, aiming to elucidate the compound’s mode of action at the molecular level.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a class of pyridazinone derivatives with diverse substitutions on both the pyridazinone core and the acetamide-linked heterocycles. Below is a detailed comparison with structurally related analogs:
Structural and Functional Group Comparisons
Table 1: Substituent Analysis of Key Pyridazinone Derivatives
| Compound Name | Pyridazinone Substituent | Acetamide-Linked Moiety | Notable Functional Groups | Key References |
|---|---|---|---|---|
| Target Compound | 3-(2-Fluoro-4-methoxyphenyl) | (2Z)-4-(Pyridin-4-yl)-1,3-thiazol-2(3H)-ylidene | Fluoro, methoxy, pyridinyl-thiazole | |
| N-[(2Z)-4-tert-Butyl-1,3-thiazol-2(3H)-ylidene]-2-[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]acetamide | 3-(4-Chlorophenyl) | (2Z)-4-tert-Butyl-1,3-thiazol-2(3H)-ylidene | Chloro, tert-butyl | |
| 2-[3-(4-Fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-[(2Z)-3,4,5,6,7,8-hexahydro-2H-cyclohepta[d][1,3]thiazol-2-ylidene]acetamide | 3-(4-Fluoro-2-methoxyphenyl) | Cyclohepta[d]thiazole | Fluoro, methoxy, fused cycloheptane | |
| N-[(2Z)-6-(Methylsulfonyl)-1,3-benzothiazol-2(3H)-ylidene]-2-[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]acetamide | 3-(Thiophen-2-yl) | (2Z)-6-(Methylsulfonyl)-1,3-benzothiazol-2(3H)-ylidene | Thiophene, methylsulfonyl-benzothiazole |
Key Observations:
- Electron-Withdrawing vs.
- Heterocyclic Variations : The pyridinyl-thiazole system in the target compound may offer improved π-π stacking interactions versus tert-butyl-thiazole () or benzothiazole derivatives ().
- Solubility and Bioavailability: The methoxy group enhances solubility compared to non-polar substituents like tert-butyl () but may reduce membrane permeability relative to sulfonyl-containing analogs ().
Q & A
Basic: What are the recommended methods for synthesizing and purifying this compound?
Answer:
The synthesis involves multi-step organic reactions, including:
- Condensation reactions between pyridazinone intermediates and thiazole derivatives under acidic conditions (e.g., HCl or H₂SO₄ as catalysts) .
- Substitution reactions to introduce fluorophenyl and methoxy groups, optimized using ethanol or acetic acid as solvents .
- Purification via recrystallization or column chromatography, monitored by thin-layer chromatography (TLC) for intermediate verification .
- Final product characterization using ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) to confirm molecular integrity .
Basic: Which analytical techniques are critical for characterizing this compound?
Answer:
Key techniques include:
- Nuclear Magnetic Resonance (NMR) : Assigns proton and carbon environments, confirming regioselectivity of substituents (e.g., 2-fluoro-4-methoxyphenyl orientation) .
- High-Performance Liquid Chromatography (HPLC) : Quantifies purity (>95% required for pharmacological assays) .
- Infrared Spectroscopy (IR) : Identifies functional groups (e.g., C=O stretch at ~1680 cm⁻¹ for the pyridazinone core) .
- X-ray Crystallography : Resolves 3D conformation, critical for understanding the (2Z)-thiazole configuration .
Basic: What preliminary biological screening assays are recommended?
Answer:
Initial activity profiling should include:
- Enzyme inhibition assays : Target kinases or proteases, given the compound’s heterocyclic motifs .
- Antimicrobial testing : Disk diffusion or microbroth dilution against Gram-positive/negative bacteria .
- Cytotoxicity screening : MTT assays on human cell lines (e.g., HEK293) to establish IC₅₀ values .
- Anti-inflammatory potential : COX-1/COX-2 inhibition assays, leveraging structural similarities to known NSAIDs .
Advanced: How can researchers elucidate the mechanism of action?
Answer:
Advanced methodologies include:
- Molecular docking : Predict binding affinity to targets like EGFR or TNF-α using AutoDock Vina .
- Surface Plasmon Resonance (SPR) : Quantify real-time interactions with purified proteins (e.g., kinase domains) .
- CRISPR-Cas9 knockout models : Identify gene pathways affected in cell lines post-treatment .
- Metabolomic profiling : LC-MS/MS to track downstream metabolic changes .
Advanced: How can structural modifications optimize activity?
Answer:
Strategies for structure-activity relationship (SAR) studies:
- Substituent variation : Replace the 2-fluoro-4-methoxyphenyl group with electron-withdrawing (e.g., nitro) or donating (e.g., hydroxyl) groups to modulate reactivity .
- Heterocycle substitution : Swap pyridin-4-yl with pyrimidine or quinoline to enhance target selectivity .
- Bioisosteric replacement : Exchange the thiazole ring with oxazole or imidazole to improve solubility .
- Pro-drug derivatization : Introduce ester or phosphate groups to enhance bioavailability .
Advanced: How should researchers resolve contradictions in biological activity data?
Answer:
Address discrepancies via:
- Structural revalidation : Confirm batch purity via HPLC and NMR to rule out synthetic variability .
- Assay standardization : Re-test activity under uniform conditions (e.g., ATP concentration in kinase assays) .
- Orthogonal assays : Compare results across multiple models (e.g., in vitro vs. ex vivo) .
- Meta-analysis : Cross-reference data with structurally analogous compounds (e.g., pyridazinone-thiazole hybrids) .
Advanced: What methodologies assess pharmacokinetic properties?
Answer:
Key approaches include:
- HPLC-MS/MS : Quantify plasma/tissue concentration over time to calculate half-life (t₁/₂) and AUC .
- Caco-2 permeability assays : Predict intestinal absorption .
- Microsomal stability testing : Incubate with liver microsomes to assess metabolic degradation .
- Plasma protein binding : Use ultrafiltration or equilibrium dialysis to measure unbound fraction .
Advanced: How can stability under physiological conditions be evaluated?
Answer:
- pH-dependent degradation : Incubate in buffers (pH 1–9) and monitor via HPLC for hydrolytic susceptibility .
- Thermal stability : Accelerated aging studies at 40–60°C to simulate long-term storage .
- Light exposure testing : UV-Vis spectroscopy to detect photodegradation products .
- Oxidative stress assays : Treat with H₂O₂ or cytochrome P450 enzymes to identify reactive metabolites .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
